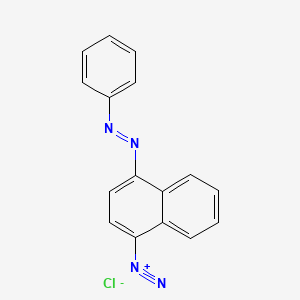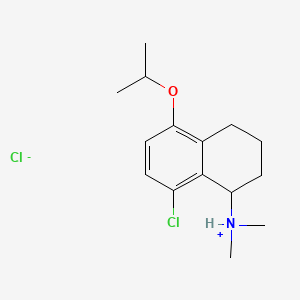
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) is a complex organic-inorganic compound It features a chromate core coordinated with two azo-naphthol ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) typically involves the following steps:
Azo Coupling Reaction: The initial step involves the diazotization of 2-hydroxy-5-mesylphenylamine followed by coupling with 7-hydroxy-1-naphthylamine to form the azo compound.
Complexation: The azo compound is then reacted with chromate salts under controlled pH conditions to form the desired chromate complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale azo coupling reactions followed by complexation in batch reactors. The reaction conditions, such as temperature, pH, and reactant concentrations, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) undergoes various chemical reactions, including:
Oxidation: The chromate core can participate in oxidation reactions, converting organic substrates to their oxidized forms.
Reduction: Under certain conditions, the chromate can be reduced to chromium(III) species.
Substitution: The azo-naphthol ligands can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
Oxidation: Oxidized organic compounds and chromium(III) species.
Reduction: Chromium(III) complexes.
Substitution: Substituted azo-naphthol derivatives.
Aplicaciones Científicas De Investigación
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) has several scientific research applications:
Analytical Chemistry: Used as a reagent for the detection and quantification of various analytes.
Dye Manufacturing: Its vibrant color makes it suitable for use in dye formulations.
Biological Studies: Investigated for its potential interactions with biological molecules and its effects on cellular processes.
Industrial Applications: Utilized in processes requiring specific oxidation or reduction reactions.
Mecanismo De Acción
The mechanism of action of Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) involves:
Molecular Targets: The chromate core targets specific functional groups in organic molecules, facilitating oxidation or reduction.
Pathways: The compound can participate in electron transfer reactions, altering the oxidation state of the chromate and the substrate.
Comparación Con Compuestos Similares
Similar Compounds
- Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))cobaltate(1-)
- Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))ferrate(1-)
Uniqueness
Hydrogen bis(methyl (7-hydroxy-8-((2-hydroxy-5-mesylphenyl)azo)-1-naphthyl)carbamato(2-))chromate(1-) is unique due to its specific chromate core, which imparts distinct redox properties and vibrant coloration. This makes it particularly useful in applications requiring strong oxidizing agents and colorimetric detection.
Propiedades
Número CAS |
71598-34-0 |
|---|---|
Fórmula molecular |
C38H35CrN6O12S2+ |
Peso molecular |
883.8 g/mol |
Nombre IUPAC |
chromium;hydron;methyl N-[7-hydroxy-8-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]naphthalen-1-yl]carbamate |
InChI |
InChI=1S/2C19H17N3O6S.Cr/c2*1-28-19(25)20-13-5-3-4-11-6-8-16(24)18(17(11)13)22-21-14-10-12(29(2,26)27)7-9-15(14)23;/h2*3-10,23-24H,1-2H3,(H,20,25);/p+1 |
Clave InChI |
YKGGVXHFVUZQHJ-UHFFFAOYSA-O |
SMILES canónico |
[H+].COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O.COC(=O)NC1=CC=CC2=C1C(=C(C=C2)O)N=NC3=C(C=CC(=C3)S(=O)(=O)C)O.[Cr] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,6'-{Octane-1,8-diylbis[azanediyl(6-phenylpyrimidin-2-yl-4-ylidene)]}di(cyclohexa-2,4-dien-1-one)](/img/structure/B13775681.png)

![Thiazolo[4,5-B]pyrazine, trimethyl-(9CI)](/img/structure/B13775702.png)

![benzyl 3-[(5S,8S)-4,7-dioxo-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraen-5-yl]propanoate](/img/structure/B13775706.png)
![1-[4-(2-Methyl-2-pentenyl)phenyl]ethan-1-one](/img/structure/B13775709.png)








